Sucrose pentalaurate

Description

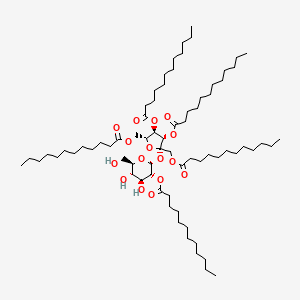

Sucrose pentalaurate (CAS: 94139-16-9) is a sucrose ester derivative in which five hydroxyl groups of the sucrose molecule are esterified with lauric acid (C12:0 saturated fatty acid) . This compound belongs to the class of sugar fatty acid esters, widely used in pharmaceuticals, cosmetics, and food industries due to their emulsifying, stabilizing, and conditioning properties. Its molecular structure combines the hydrophilic sucrose core with hydrophobic laurate chains, enabling applications in sustained-release drug formulations and cosmetic products .

Properties

CAS No. |

94139-21-6 |

|---|---|

Molecular Formula |

C72H132O16 |

Molecular Weight |

1253.8 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-[(2R,3R,4S,5S,6R)-3-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(dodecanoyloxymethyl)oxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C72H132O16/c1-6-11-16-21-26-31-36-41-46-51-61(74)81-57-60-68(84-63(76)53-48-43-38-33-28-23-18-13-8-3)70(86-65(78)55-50-45-40-35-30-25-20-15-10-5)72(87-60,58-82-62(75)52-47-42-37-32-27-22-17-12-7-2)88-71-69(67(80)66(79)59(56-73)83-71)85-64(77)54-49-44-39-34-29-24-19-14-9-4/h59-60,66-71,73,79-80H,6-58H2,1-5H3/t59-,60-,66-,67+,68-,69-,70+,71-,72+/m1/s1 |

InChI Key |

HKUQYGCLGSOOKR-ASBBTYHDSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose pentalaurate can be synthesized through esterification or transesterification processes. In the esterification process, sucrose reacts with lauric acid in the presence of an acid catalyst. The reaction typically requires high temperatures and reduced pressure to drive the reaction to completion and to remove water formed during the reaction .

Industrial Production Methods: Industrial production of this compound often involves a two-stage process. First, lauric acid is converted into methyl laurate via esterification. This is followed by the transesterification of methyl laurate with sucrose to produce this compound. The use of catalysts such as Amberlyst 15 can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: Sucrose pentalaurate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield sucrose and lauric acid.

Oxidation: Strong oxidizing agents can oxidize the lauric acid moiety, leading to the formation of shorter-chain fatty acids or other oxidation products.

Reduction: Reducing agents can reduce any unsaturated bonds present in the lauric acid moiety.

Major Products Formed: The primary products formed from these reactions include sucrose, lauric acid, and various oxidation or reduction products depending on the specific reagents and conditions used .

Scientific Research Applications

Sucrose pentalaurate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: It serves as a model compound for studying the interactions between surfactants and biological membranes.

Medicine: Due to its non-toxic nature, this compound is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: It is employed in the formulation of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer

Mechanism of Action

The mechanism of action of sucrose pentalaurate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. At the molecular level, this compound interacts with lipid bilayers, enhancing the permeability and solubility of various compounds .

Comparison with Similar Compounds

Sucrose pentalaurate is part of a broader family of sucrose fatty acid esters, differing in chain length, saturation, and esterification degree. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Chain Length : Shorter chains (e.g., C12 in pentalaurate) enhance solubility in polar solvents compared to longer-chain esters like pentastearate (C18:0), which exhibit higher rigidity and melting points .

- Saturation : Unsaturated esters (e.g., pentaoleate) remain liquid at lower temperatures, making them suitable for liquid formulations, whereas saturated esters like pentalaurate provide stability in semi-solid matrices .

Functional Performance in Research Studies

A comparative study on hair conditioning efficacy () evaluated sucrose esters at 0.5% concentration in dichloromethane:

| Sample | Ester Type | Wet Combing Force Reduction (%) | Dry Combing Force Reduction (%) |

|---|---|---|---|

| A | This compound | 35 | 28 |

| B | Sucrose pentatallowate | 28 | 22 |

| C | Sucrose pentastearate | 30 | 25 |

Findings :

- This compound (Sample A) outperformed longer-chain esters (e.g., pentastearate) in both wet and dry hair conditioning, likely due to its balanced hydrophobicity and molecular flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.